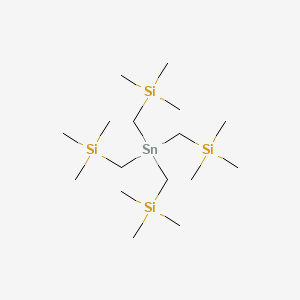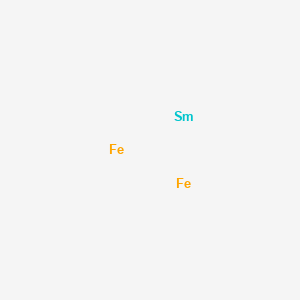
Iron;samarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-samarium compounds are a class of materials that combine the properties of iron and samarium, a rare-earth element. These compounds are known for their unique magnetic properties, making them valuable in various industrial and scientific applications. Samarium, with the atomic number 62, belongs to the lanthanide series and is classified as a rare-earth metal. Iron, on the other hand, is a transition metal with the atomic number 26. When combined, these elements form compounds that exhibit high magnetocrystalline anisotropy and significant magnetic strength .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iron-samarium compounds typically involves high-temperature solid-state reactions. One common method is the reduction of samarium oxide (Sm₂O₃) with iron in a hydrogen atmosphere at elevated temperatures. Another approach involves the direct combination of samarium and iron powders, followed by annealing at high temperatures to form the desired compound .
Industrial Production Methods: Industrial production of iron-samarium compounds, particularly samarium-cobalt magnets, involves melting samarium and iron with other elements like cobalt. The molten mixture is then rapidly cooled to form a solid solution, which is subsequently annealed to achieve the desired magnetic properties.
Análisis De Reacciones Químicas
Types of Reactions: Iron-samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium can react with halogens to form samarium halides, while iron can participate in redox reactions with various oxidizing and reducing agents .
Common Reagents and Conditions: Common reagents used in reactions involving iron-samarium compounds include halogens (e.g., chlorine, bromine), hydrogen, and various acids. These reactions typically occur under controlled conditions, such as elevated temperatures and inert atmospheres, to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving iron-samarium compounds include samarium halides, iron oxides, and various intermetallic compounds. These products are often used as precursors for further chemical synthesis or as functional materials in various applications .
Aplicaciones Científicas De Investigación
Iron-samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various organic reactions, including reductions and cyclizations. In biology and medicine, samarium-based compounds are explored for their potential in bio-imaging and cancer treatment due to their unique optical and magnetic properties . In industry, iron-samarium compounds are essential components of high-performance permanent magnets used in electric motors, wind turbines, and other applications requiring strong magnetic fields .
Mecanismo De Acción
The mechanism of action of iron-samarium compounds is primarily related to their magnetic properties. Samarium, in its +3 oxidation state, contributes to the high magnetocrystalline anisotropy, while iron provides the necessary magnetic strength. The combination of these elements results in compounds with exceptional magnetic performance. The molecular targets and pathways involved in their action include the alignment of magnetic domains and the stabilization of magnetic moments .
Comparación Con Compuestos Similares
Iron-samarium compounds can be compared with other rare-earth-transition metal compounds, such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅). While neodymium-iron-boron magnets are known for their high magnetic strength, they are less stable at high temperatures compared to samarium-cobalt magnets. Iron-samarium compounds, particularly samarium-iron-nitrogen (Sm₂Fe₁₇N₃), offer a balance between magnetic strength and thermal stability, making them suitable for applications requiring both properties .
List of Similar Compounds:- Neodymium-iron-boron (Nd₂Fe₁₄B)
- Samarium-cobalt (SmCo₅)
- Samarium-iron-nitrogen (Sm₂Fe₁₇N₃)
- Samarium-iron-tantalate (SmFe₀.₅Ta₁.₅O₆)
Propiedades
Número CAS |
12023-36-8 |
|---|---|
Fórmula molecular |
Fe2Sm |
Peso molecular |
262.1 g/mol |
Nombre IUPAC |
iron;samarium |
InChI |
InChI=1S/2Fe.Sm |
Clave InChI |
AVEZYUUHOQACRW-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


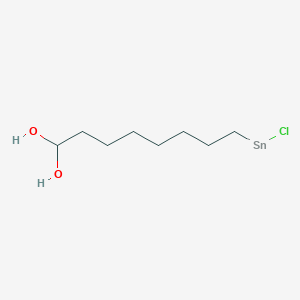

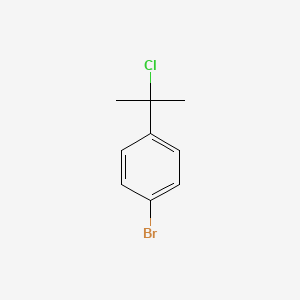

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

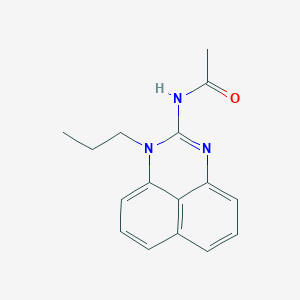
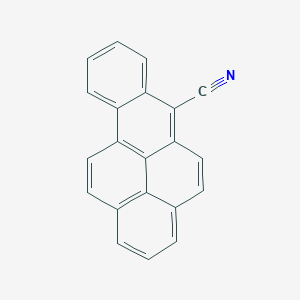
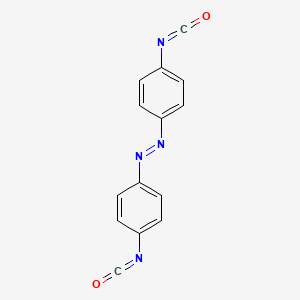
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
